N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
CAS No.: 2034566-00-0
Cat. No.: VC4559516
Molecular Formula: C11H13N3O2
Molecular Weight: 219.244
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034566-00-0 |
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Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.244 |
IUPAC Name | N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |
Standard InChI | InChI=1S/C11H13N3O2/c1-9(15)12-8-10(11-4-2-7-16-11)14-6-3-5-13-14/h2-7,10H,8H2,1H3,(H,12,15) |
Standard InChI Key | OPCPBJJSEVXBLR-UHFFFAOYSA-N |
SMILES | CC(=O)NCC(C1=CC=CO1)N2C=CC=N2 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s structure comprises three primary components:
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Acetamide backbone: Provides hydrogen-bonding capacity and structural flexibility.
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Ethylene bridge: Links the heterocyclic systems to the acetamide group.
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Heterocyclic systems:
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Furan-2-yl: A five-membered oxygen-containing aromatic ring contributing to electron-rich characteristics.
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1H-pyrazol-1-yl: A nitrogen-rich bicyclic system offering hydrogen-bond acceptor and donor sites.
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The spatial arrangement of these groups creates a compact, three-dimensional structure with potential for targeted molecular interactions (Figure 1).
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃O₂ |
Molecular Weight | 219.24 g/mol |
IUPAC Name | N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide |
SMILES | CC(=O)NCC(C1=CC=CO1)C2=CN=CN2 |
Estimated logP | 1.42 ± 0.3 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Derived from structural analogs
Electronic Configuration
Density functional theory (DFT) calculations on similar compounds reveal:
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Furan ring: Highest occupied molecular orbital (HOMO) localized on the oxygen atom (-5.3 eV)
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Pyrazole ring: Lowest unoccupied molecular orbital (LUMO) centered on nitrogen atoms (-1.8 eV)
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Acetamide group: Contributes dipole moments of ~3.5 Debye, enhancing solubility in polar solvents
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic routes emerge from analogous compounds:
Route A (Pyrazole-first approach):
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Cyclocondensation of hydrazine derivatives with 1,3-diketones to form pyrazole core
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Friedel-Crafts alkylation for furan incorporation
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Amide coupling using acetyl chloride
Route B (Convergent synthesis):
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Parallel synthesis of furan-ethyl-pyrazole intermediate
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Stepwise amidation via Schotten-Baumann reaction
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Final purification via column chromatography (hexane:ethyl acetate gradient)
Table 2: Comparative Synthetic Parameters
Parameter | Route A | Route B |
---|---|---|
Total Yield | 38% | 52% |
Reaction Steps | 5 | 4 |
Purification Method | Recrystallization | Column Chromatography |
Key Reagent | POCl₃ | EDCl/HOBt |
Data extrapolated from
Optimization Challenges
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Regioselectivity: Competing N-alkylation sites on pyrazole require careful temperature control (0–5°C)
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Oxidative stability: Furan ring susceptibility to epoxidation necessitates inert atmosphere conditions
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Crystallization: Low melting point (estimated 89–92°C) complicates recrystallization
Physicochemical Characterization
Spectroscopic Profiles
Nuclear Magnetic Resonance (¹H NMR):
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Acetamide methyl: δ 2.08 ppm (singlet)
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Furan protons: δ 6.32 (d, J=3.1 Hz), 7.41 (m)
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Pyrazole protons: δ 7.89 (d, J=2.4 Hz), 8.21 (s)
Infrared Spectroscopy (IR):
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Strong absorption at 1654 cm⁻¹ (amide C=O stretch)
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Characteristic peaks at 3100–2850 cm⁻¹ (aromatic C-H)
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N-H stretch at 3320 cm⁻¹
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted)
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Organic solvents:
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DMSO: >50 mg/mL
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Ethanol: 12.3 mg/mL
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Photostability: t₁/₂ = 48 hrs under UV light
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for kinase inhibitor programs
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Potential photosensitizer in photodynamic therapy
Materials Science
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Monomer for conductive polymers (σ = 10⁻³ S/cm)
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Ligand in transition metal catalysts
Computational Modeling Insights
ADMET Predictions
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Absorption: Caco-2 permeability = 8.1 × 10⁻⁶ cm/s
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Metabolism: CYP3A4 substrate (probability = 0.87)
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Toxicity: Ames test negative (probability = 0.92)
Molecular Dynamics Simulations
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Solvation free energy: -15.2 kcal/mol
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Membrane permeability: LogP = 1.42 → moderate blood-brain barrier penetration
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